molecular formula C18H30O3 B14349691 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol CAS No. 93633-24-0

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol

Katalognummer: B14349691
CAS-Nummer: 93633-24-0
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: MPOLWKREQBPNLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol is a chemical compound known for its unique structure and properties. It is a non-ionic surfactant, often used in various industrial and laboratory applications due to its ability to interact with both hydrophobic and hydrophilic substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol typically involves the reaction of 4-(2-Methylheptan-2-yl)phenol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Wirkmechanismus

The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol involves its ability to interact with both hydrophobic and hydrophilic molecules. This interaction is facilitated by the compound’s amphiphilic structure, allowing it to form micelles and solubilize various substances. The molecular targets and pathways involved include the disruption of lipid bilayers in cell membranes, leading to cell lysis and the release of intracellular contents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)ethanol is unique due to its specific hydrophobic tail, which imparts distinct solubility and interaction properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific surfactant properties .

Eigenschaften

CAS-Nummer

93633-24-0

Molekularformel

C18H30O3

Molekulargewicht

294.4 g/mol

IUPAC-Name

2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethanol

InChI

InChI=1S/C18H30O3/c1-4-5-6-11-18(2,3)16-7-9-17(10-8-16)21-15-14-20-13-12-19/h7-10,19H,4-6,11-15H2,1-3H3

InChI-Schlüssel

MPOLWKREQBPNLC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.